3-Acetylindolizine-1-carbonitrile
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Overview
Description
3-Acetylindolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C11H8N2O.
Preparation Methods
The synthesis of 3-Acetylindolizine-1-carbonitrile typically involves the reaction of indolizine derivatives with acetylating agents under controlled conditions. One common method includes the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Acetylindolizine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Acetylindolizine-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Acetylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-Acetylindolizine-1-carbonitrile can be compared with other indolizine derivatives, such as:
Indolizine-1-carbonitrile: Lacks the acetyl group, which may result in different biological activities and chemical reactivity.
3-Methylindolizine-1-carbonitrile: Similar structure but with a methyl group instead of an acetyl group, leading to variations in properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-acetylindolizine-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8(14)11-6-9(7-12)10-4-2-3-5-13(10)11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBHFNNNADTLCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356146 |
Source
|
Record name | 3-acetylindolizine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158670-17-8 |
Source
|
Record name | 3-acetylindolizine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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